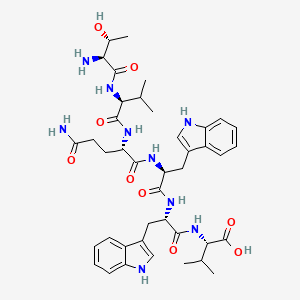
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine is a synthetic peptide composed of three tyrosine and three glutamine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
化学反応の分析
Types of Reactions
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for substitution reactions.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds, if any.
Substitution: Modified peptides with new functional groups.
科学的研究の応用
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme kinetics.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.
Materials Science: Explored for its use in creating peptide-based hydrogels and nanomaterials.
作用機序
The mechanism of action of L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine involves its interaction with specific molecular targets. The tyrosine residues can participate in hydrogen bonding and π-π interactions, while the glutamine residues can form hydrogen bonds and contribute to the peptide’s overall stability. These interactions can influence cellular signaling pathways and protein functions.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture media and parenteral nutrition.
L-Tyrosyl-L-seryl-L-glutamine:
Uniqueness
L-Tyrosyl-L-glutaminyl-L-tyrosyl-L-glutaminyl-L-tyrosyl-L-glutamine is unique due to its specific sequence of alternating tyrosine and glutamine residues, which imparts distinct structural and functional properties
特性
CAS番号 |
827018-99-5 |
|---|---|
分子式 |
C42H53N9O13 |
分子量 |
891.9 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H53N9O13/c43-28(19-22-1-7-25(52)8-2-22)37(58)47-29(13-16-34(44)55)38(59)50-32(20-23-3-9-26(53)10-4-23)40(61)48-30(14-17-35(45)56)39(60)51-33(21-24-5-11-27(54)12-6-24)41(62)49-31(42(63)64)15-18-36(46)57/h1-12,28-33,52-54H,13-21,43H2,(H2,44,55)(H2,45,56)(H2,46,57)(H,47,58)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,63,64)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChIキー |
OKMBAOXCEAISPU-FSJACQRISA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)N)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


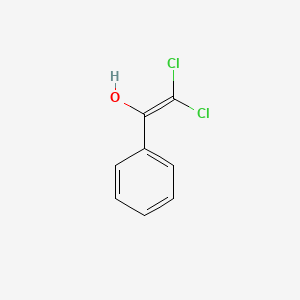
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)

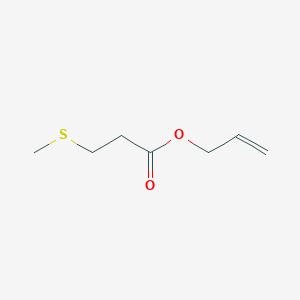


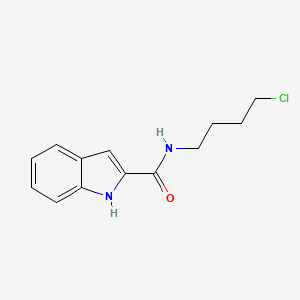
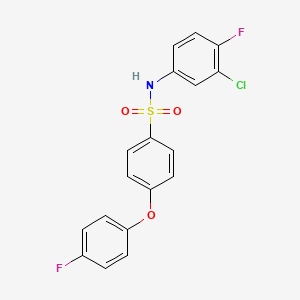

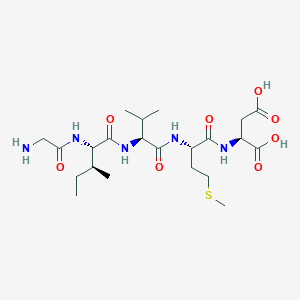
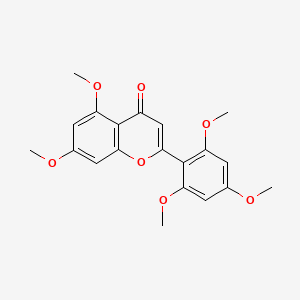

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
